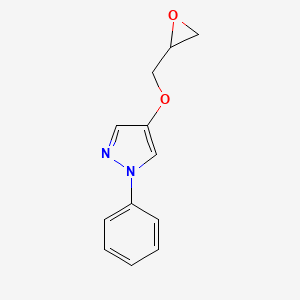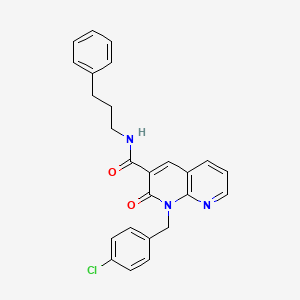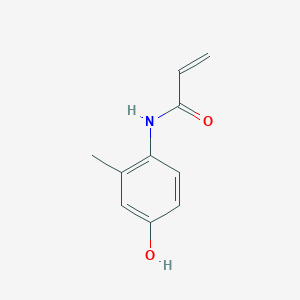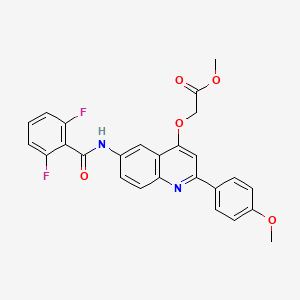
4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole, commonly known as EPOXY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPOXY is a pyrazole derivative that contains an epoxide group, which makes it an important intermediate for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of EPOXY is not fully understood, but it is believed to act as a nucleophile due to the presence of the epoxide group. The epoxide group is highly reactive and can undergo ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols. This reactivity makes EPOXY an important intermediate for the synthesis of various organic compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of EPOXY. However, studies have shown that EPOXY has antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. EPOXY has also been shown to have low toxicity, which makes it a promising compound for further research.
Advantages and Limitations for Lab Experiments
One of the major advantages of EPOXY is its high yield in the synthesis process, making it an efficient method for the production of EPOXY. Another advantage is the low toxicity of EPOXY, which makes it a safe compound for lab experiments. However, one of the limitations of EPOXY is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of EPOXY. One potential direction is the development of new drugs based on the antifungal and antibacterial properties of EPOXY. Another direction is the use of EPOXY as a crosslinking agent for the production of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of EPOXY and its potential applications in organic synthesis.
Conclusion
In conclusion, EPOXY is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EPOXY is highly efficient, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand the mechanism of action of EPOXY and its potential applications in various fields.
Synthesis Methods
The synthesis of EPOXY involves the reaction of 1-phenyl-3-(2-oxiranylmethoxy) pyrazole with sodium hydride in the presence of a solvent such as dimethylformamide. The reaction produces EPOXY as a white solid with a purity of over 95%. The yield of the reaction is typically around 80-90%, making it a highly efficient method for the synthesis of EPOXY.
Scientific Research Applications
EPOXY has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, EPOXY has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. In materials science, EPOXY has been used as a crosslinking agent for the production of epoxy resins, which are widely used in the manufacturing of adhesives, coatings, and composites. In organic synthesis, EPOXY has been used as an intermediate for the synthesis of various organic compounds.
properties
IUPAC Name |
4-(oxiran-2-ylmethoxy)-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-4-10(5-3-1)14-7-11(6-13-14)15-8-12-9-16-12/h1-7,12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWORNYZAGYPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)

![4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2535426.png)
![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)


![N-(1-benzylpiperidin-4-yl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2535433.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535437.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2535438.png)

![8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2535440.png)
